N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C23H18FN7 and its molecular weight is 411.444. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the TrkA kinase . TrkA kinase is a protein that plays a crucial role in the growth and survival of certain nerve cells. It is a part of the tropomyosin receptor kinase (Trk) family, which consists of TrkA, TrkB, and TrkC. These proteins are receptors for neurotrophins, a family of growth factors that promote the survival and differentiation of neurons.
Mode of Action
The compound acts as an inhibitor of TrkA kinase . It binds to the kinase, thereby preventing it from performing its normal function. This inhibition can lead to a decrease in the survival and growth of certain nerve cells that rely on TrkA kinase for these processes.
Pharmacokinetics
The compound’s efficacy in both inflammatory and neuropathic pain models upon oral dosing suggests that it may have favorable adme properties .
Result of Action
The result of the compound’s action is a decrease in the survival and growth of certain nerve cells. This is due to its inhibition of TrkA kinase, which plays a crucial role in these processes .
Biochemical Analysis
Biochemical Properties
The compound 4-N-(3-fluorophenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with CDK2, a key enzyme involved in cell cycle regulation . The nature of this interaction involves the compound fitting into the active site of CDK2, potentially inhibiting its activity .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of several cell lines, including MCF-7 and HCT-116 . It appears to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 4-N-(3-fluorophenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine involves binding to the active site of CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to apoptosis .
Metabolic Pathways
Given its interaction with CDK2, it may influence pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may be localized to regions of the cell where CDK2 is active .
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7/c24-17-7-4-8-18(12-17)28-21-20-15-27-31(19-9-2-1-3-10-19)22(20)30-23(29-21)26-14-16-6-5-11-25-13-16/h1-13,15H,14H2,(H2,26,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZXJIXYBHMIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)F)NCC5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.